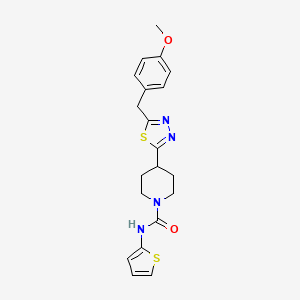
4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide represents a novel class of thiadiazole-based compounds that have attracted attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight: 361.44 g/mol
- CAS Number: 519170-13-9
- Molecular Formula: C16H19N3O2S
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a study evaluated various substituted thiadiazole compounds against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that compounds similar to the target compound exhibited significant cytotoxic effects.
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that the compound demonstrated selective toxicity towards cancer cells compared to normal cells. The median inhibitory concentration (IC50) values were determined using the MTT assay, with promising results indicating effective cancer cell growth inhibition.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | HepG2 | 5.36 |
These results suggest that modifications in the molecular structure can enhance the anticancer efficacy of thiadiazole derivatives.
The mechanism of action for these compounds appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with these compounds leads to an increase in pro-apoptotic factors such as Bax and a decrease in anti-apoptotic factors like Bcl-2. This shift promotes apoptotic cell death, which is crucial for eliminating cancer cells.
"The significant increase in the Bax/Bcl-2 ratio and caspase 9 levels indicated that their cytotoxic effect is attributed to the ability to induce apoptotic cell death" .
Antimicrobial Activity
Beyond anticancer properties, this class of compounds has also been investigated for antimicrobial activity. Thiadiazole derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
Antibacterial Screening
A study conducted antibacterial screening on synthesized thiadiazole derivatives revealing:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate |
These findings indicate a broad spectrum of biological activity, making these compounds suitable candidates for further development as antimicrobial agents.
Case Studies and Research Findings
- In Vivo Studies : An in vivo study using tumor-bearing mice demonstrated that derivatives similar to the target compound effectively localized in tumor tissues, suggesting potential for targeted cancer therapy.
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the piperidine ring or substitution patterns on the thiadiazole core significantly impact biological activity. For example, replacing certain groups can enhance lipophilicity and improve cell permeability, leading to increased potency against cancer cell lines.
特性
IUPAC Name |
4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-26-16-6-4-14(5-7-16)13-18-22-23-19(28-18)15-8-10-24(11-9-15)20(25)21-17-3-2-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYEHIOHQBHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














